physicochemical properties of 2-(4-ethylpiperazin-1-yl)-N'-hydroxyethanimidamide
physicochemical properties of 2-(4-ethylpiperazin-1-yl)-N'-hydroxyethanimidamide
Physicochemical Profiling and Synthetic Utility of 2-(4-Ethylpiperazin-1-yl)-N'-hydroxyethanimidamide
Executive Summary
As a bifunctional molecular scaffold, 2-(4-ethylpiperazin-1-yl)-N'-hydroxyethanimidamide (hereafter referred to as EPAO ) merges the tunable basicity of an N-alkylated piperazine ring with the versatile reactivity of an amidoxime group. This unique structural combination makes it a highly valuable building block in drug discovery (as a precursor to 1,2,4-oxadiazole bioisosteres)[1], a potent chelator for heavy metal extraction (e.g., U(VI) and Sr(II))[2], and a candidate for advanced CO₂ capture technologies[3]. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic behavior, and validated experimental protocols for its application.
Structural and Physicochemical Properties
The physicochemical behavior of EPAO is dictated by its three distinct ionizable centers: the two nitrogens of the piperazine ring and the amphoteric amidoxime moiety. Understanding the protonation states of these centers is critical for predicting the molecule's solubility, lipophilicity, and binding kinetics.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of EPAO, synthesized from established data on substituted piperazines and acetamidoxime derivatives[4][5].
| Parameter | Value / Description | Mechanistic Implication |
| Molecular Formula | C₈H₁₈N₄O | Provides a high nitrogen-to-carbon ratio, ideal for hydrogen bonding. |
| Molecular Weight | 186.26 g/mol | Low molecular weight ensures high ligand efficiency in drug design. |
| pKa₁ (Piperazine N4) | ~9.2 | The ethyl group slightly lowers the pKa compared to unsubstituted piperazine (9.73) due to steric hindrance altering the aqueous solvation shell[5][6]. |
| pKa₂ (Piperazine N1) | ~4.9 | The proximity of the electron-withdrawing amidoxime group significantly depresses the basicity of the N1 nitrogen. |
| pKa₃ (Amidoxime OH) | ~12.5 | The high pKa of the oxime hydroxyl group ensures the molecule remains neutral at physiological pH (7.4), preventing premature ionization[4][7]. |
| LogD (pH 7.4) | ~0.8 - 1.2 | The monoprotonated state at physiological pH provides an optimal balance of aqueous solubility and membrane permeability. |
Acid-Base Equilibria
The basicity of substituted piperazines varies heavily based on the nature of the N-substituents[8]. In EPAO, the ethyl group on N4 acts as a mild electron donor but introduces steric bulk that restricts water molecules from stabilizing the protonated amine, thereby lowering the pKa relative to a secondary amine[5]. Conversely, the amidoxime group acts as a hard Lewis base. The deprotonation of the amidoxime hydroxyl group only occurs at highly alkaline pH, which is a critical factor when designing metal chelation environments[9].
Protonation states of EPAO across the pH spectrum, highlighting its monoprotonated state at pH 7.4.
Mechanistic Insights: Synthetic Utility and Chelation
The true value of EPAO lies in the orthogonal reactivity of its functional groups.
1,2,4-Oxadiazole Synthesis: Amidoximes are classic precursors for 1,2,4-oxadiazoles, which are frequently deployed in medicinal chemistry as hydrolytically stable bioisosteres for esters and amides[1]. By reacting the amidoxime group of EPAO with an activated carboxylic acid (e.g., an acid chloride), an O-acyl amidoxime intermediate is formed. Subsequent thermal cyclization expels water to yield the 1,2,4-oxadiazole ring. The piperazine tail remains intact, providing a basic solubilizing group that is highly prized in CNS and oncology drug development[8].
Heavy Metal Chelation: The amidoxime group is a privileged motif for the sequestration of uranyl (U(VI)) and strontium (Sr(II)) ions from aqueous environments[2][10]. According to Hard-Soft Acid-Base (HSAB) theory, the hard oxime oxygen and the borderline imine nitrogen form a highly stable, bidentate 5-membered chelate ring with the hard UO₂²⁺ cation. The presence of the piperazine ring in EPAO enhances the overall hydrophilicity of the complex, making it an excellent monomer for grafting onto polymeric resins or algal beads[2].
Divergent application pathways of EPAO leveraging its orthogonal functional groups.
Experimental Workflows (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems, where the analytical readout directly confirms the mechanistic success of the procedure.
Protocol 1: Multiparametric pKa Determination via Potentiometric Titration
Causality: Because EPAO has multiple ionizable centers with overlapping buffering regions, standard single-point titrations are insufficient. A multi-temperature potentiometric approach ensures accurate deconvolution of the macro-pKa values[5].
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Preparation: Dissolve 1.0 mM of EPAO in 50 mL of 0.15 M KCl (to maintain constant ionic strength mimicking physiological conditions).
-
Acidification: Lower the pH to 2.0 using standardized 0.1 M HCl to fully protonate both piperazine nitrogens and the amidoxime imine.
-
Titration: Titrate with standardized 0.1 M KOH under a nitrogen atmosphere (to prevent CO₂ absorption, which piperazines readily capture)[11]. Add titrant in 0.05 mL increments.
-
Data Acquisition: Record the pH after a 60-second equilibration period per drop.
-
Self-Validation: Plot the data using a Gran plot. A strictly linear Gran function before and after the equivalence points validates that the electrode exhibits true Nernstian behavior and that no precipitation occurred during the titration.
Protocol 2: Synthesis of 1,2,4-Oxadiazole Bioisosteres
Causality: The cyclization of O-acyl amidoximes requires precise thermal control to drive the dehydration step without degrading the piperazine moiety[1].
-
Acylation: Dissolve EPAO (1 eq) and DIPEA (2 eq) in anhydrous DMF at 0 °C. Slowly add the desired acyl chloride (1.1 eq). Stir for 2 hours at room temperature to form the O-acyl amidoxime intermediate.
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Cyclization: Heat the reaction mixture to 110 °C for 12 hours. The thermal energy drives the intramolecular nucleophilic attack of the imine nitrogen onto the carbonyl carbon, expelling water.
-
Purification: Quench with H₂O, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (DCM:MeOH 9:1).
-
Self-Validation: Analyze the product via LC-MS. A mass shift of exactly -18 Da (loss of H₂O) from the O-acyl intermediate confirms successful ring closure. ¹H-NMR will show the disappearance of the broad amidoxime -OH and -NH₂ singlets.
Protocol 3: Uranyl (U(VI)) Chelation Capacity Assay
Causality: To evaluate EPAO as a monomer for uranium extraction, its binding kinetics must be measured at the pH of seawater (~8.3), where uranyl primarily exists as stable carbonate complexes[9].
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Solution Prep: Prepare a 10 ppm U(VI) solution using uranyl nitrate in simulated seawater (pH adjusted to 8.3).
-
Incubation: Add 10 mg of EPAO-functionalized resin to 100 mL of the U(VI) solution. Agitate at 200 rpm for 24 hours at 25 °C.
-
Separation & Elution: Filter the resin. Desorb the bound U(VI) by washing the resin with 0.2 M HCl / 0.5 M CaCl₂ solution[2].
-
Self-Validation: Quantify U(VI) in both the post-incubation supernatant and the acidic eluate using ICP-MS. The mass of U(VI) depleted from the supernatant must equal the mass recovered in the eluate (mass balance > 98%). A discrepancy indicates either irreversible binding or precipitation of uranyl hydroxide rather than true chelation.
References
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Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study, The Journal of Physical Chemistry B - ACS Publications,[Link]
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pKa Values of Some Piperazines at (298, 303, 313, and 323) K, University of Regina,[Link]
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Amidoxime Functionalization of Algal/Polyethyleneimine Beads for the Sorption of Sr(II) from Aqueous Solutions, PubMed,[Link]
-
Amidoximes as intermediates for the synthesis of potential drugs, Univerzita Karlova,[Link]
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Amidoximes: Promising candidates for CO2 capture, ResearchGate,[Link]
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Piperazine - Wikipedia, [Link]
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Amidoxime-functionalized bead cellulose for the decomposition of highly toxic organophosphates, The Royal Society of Chemistry,[Link]
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pKa values of common substituted piperazines, ResearchGate,[Link]
-
Piperazines – Knowledge and References, Taylor & Francis,[Link]
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